METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE
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Overview
Description
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE is a chemical compound with a complex structure that includes a cyclopropane ring, a pyrazole ring, and a nitro group
Preparation Methods
The synthesis of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE typically involves multiple steps. One common method includes the nitration of a pyrazole derivative followed by the formation of the cyclopropane ring. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can be compared with other similar compounds such as:
1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole and nitro groups but lacks the cyclopropane ring.
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine: Contains a piperidine ring instead of a cyclopropane ring.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Includes a morpholine ring instead of a cyclopropane ring
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 1-(4-nitropyrazol-1-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-15-7(12)8(2-3-8)10-5-6(4-9-10)11(13)14/h4-5H,2-3H2,1H3 |
InChI Key |
XRZUQLYWNFJJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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